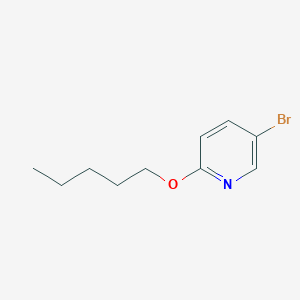

5-Bromo-2-(pentyloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pentoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXXBYWBEGVHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Pyridine Scaffolds in Organic Synthesis

Halogenated pyridine (B92270) scaffolds are a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. nih.govacs.org The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif in a vast array of biologically active compounds, including vitamins and approved drugs. mdpi.com The introduction of halogen atoms onto this versatile scaffold dramatically expands its synthetic potential.

Halogens, such as bromine, can serve as versatile handles for a multitude of chemical transformations. They are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in powerful cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. sigmaaldrich.commdpi.com These reactions allow for the precise and efficient construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the pyridine ring, along with the electronic nature of other substituents, dictates the regioselectivity and reactivity of these transformations. nih.gov This fine-tuning ability makes halogenated pyridines invaluable building blocks for creating libraries of compounds for drug discovery and materials science applications. nih.govmdpi.com

Synthetic Utility and Reactivity Profile of Alkoxypyridine Derivatives

The presence of an alkoxy group, such as the pentyloxy group in 5-Bromo-2-(pentyloxy)pyridine, significantly influences the reactivity of the pyridine (B92270) ring. Alkoxy groups are generally considered electron-donating through resonance, which can activate the pyridine ring towards certain reactions. However, their inductive electron-withdrawing effect also plays a role, creating a nuanced reactivity profile.

The synthesis of alkoxypyridines can be achieved through several methods, a common one being the Williamson ether synthesis, where a hydroxypyridine is reacted with an alkyl halide in the presence of a base. researchgate.net Another approach involves the nucleophilic substitution of a leaving group, such as a halogen, by an alkoxide. For instance, 2-alkoxypyridines can be synthesized from the corresponding 2-bromopyridines. clockss.orgcapes.gov.br

The alkoxy group at the 2-position of the pyridine ring can direct metallation to adjacent positions, facilitating further functionalization. The combination of the bromo and pentyloxy groups in this compound offers multiple reaction sites. The bromine at the 5-position is a prime site for metal-halogen exchange or cross-coupling reactions, while the pentyloxy group modulates the electronic properties of the ring and can influence the outcome of these reactions. researchgate.net

Overview of Current Research Trajectories and Academic Interest in 5 Bromo 2 Pentyloxy Pyridine

While extensive research has been conducted on various bromo- and alkoxypyridines, specific academic interest in 5-Bromo-2-(pentyloxy)pyridine is more niche but growing. Its utility is primarily as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

For example, related structures like 5-bromo-2-methoxypyridine (B44785) have been utilized as ligands for nicotinic acetylcholine (B1216132) receptors. chemicalbook.com The general class of 2-alkoxypyridines has been investigated for the synthesis of compounds with potential anti-inflammatory and analgesic properties. researchgate.net Furthermore, alkoxypyridine derivatives have been explored for their interesting optical properties, including fluorescence, which could be relevant for imaging and sensor applications. acs.org

The synthesis of this compound itself can be accomplished by reacting 2,5-dibromopyridine (B19318) with sodium pentoxide. A similar reaction using sodium methoxide (B1231860) to produce 5-bromo-2-methoxypyridine proceeds with high yield. chemicalbook.com This straightforward synthesis makes it an accessible building block for further elaboration.

Below is a table summarizing key reactions involving the 5-bromo-2-alkoxypyridine scaffold, indicative of the potential transformations for this compound.

| Reaction Type | Reagents | Product Type | Potential Application |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | 5-Aryl-2-(pentyloxy)pyridines | Synthesis of bi-aryl compounds for medicinal chemistry |

| Stille Coupling | Organostannanes, Palladium catalyst | 5-Substituted-2-(pentyloxy)pyridines | Formation of C-C bonds for complex molecule synthesis |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | 5-Amino-2-(pentyloxy)pyridines | Introduction of nitrogen-containing functional groups |

| Metal-Halogen Exchange | Organolithium reagents | 5-Lithio-2-(pentyloxy)pyridine | Reactive intermediate for further functionalization |

Identification of Unaddressed Challenges and Future Research Perspectives in the Chemistry of 5 Bromo 2 Pentyloxy Pyridine

De Novo Synthesis Approaches to the Pyridine Core Incorporating this compound Functionalities

De novo synthesis involves the formation of the pyridine ring from acyclic precursors. This allows for the direct incorporation of the bromo and pentyloxy substituents into the final structure.

Ring-Closing Reactions for Pyridine Ring Formation

Ring-closing reactions are a powerful tool for the synthesis of heterocyclic compounds like pyridines. These reactions typically involve the cyclization of a linear precursor that contains all the necessary atoms for the ring. For the synthesis of polysubstituted pyridines, including those with patterns similar to this compound, various modern strategies have been developed. These include ruthenium-catalyzed cycloisomerization, copper-catalyzed cross-coupling of vinylboronic acids and oxime O-carboxylates, and rhodium-catalyzed C–H activation/alkyne insertion. nih.gov

Another notable method involves the sequential ring-opening and ring-closing reactions of other heterocyclic systems. For instance, para-substituted pyridines can be converted into meta-substituted anilines through a (5 + 1) ring-closing reaction of a streptocyanine intermediate with dimethylsulfonium methylide. acs.orgacs.org This type of skeletal editing of aromatic rings provides a unique pathway to functionalized aromatic compounds. acs.org While not a direct synthesis of this compound, these ring transformation methodologies highlight the versatility of ring-closing strategies in accessing complex substitution patterns on aromatic rings. acs.orgacs.orgresearchgate.net

A novel approach for synthesizing 2,5-di-substituted pyridine derivatives utilizes a Ring Opening and Closing Cascade (ROCC) mechanism. researchgate.net This method involves the reaction of specific precursors that undergo ring opening followed by a recyclization to form the desired pyridine scaffold. researchgate.net

Multi-Component Reactions Towards the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgresearchgate.net These reactions are advantageous for their atom economy, simplicity, and ability to generate molecular diversity. researchgate.net

The synthesis of polysubstituted pyridines via MCRs, often facilitated by nanocatalysts, has gained significant attention. rsc.org A common strategy involves the condensation of an aldehyde, a malononitrile (B47326) or a derivative, and a compound providing the nitrogen atom, such as ammonium (B1175870) acetate. researchgate.net For a target molecule like this compound, a hypothetical MCR could involve a precursor bearing the pentyloxy group and another with the bromo substituent, which then assemble with other components to form the pyridine ring. The flexibility of MCRs allows for the variation of each component, enabling access to a wide range of substituted pyridines. nih.govrsc.org

Functionalization of Pre-existing Pyridine Nuclei

This approach starts with a pyridine or a substituted pyridine and introduces the required bromo and pentyloxy groups in subsequent steps.

Site-Selective Bromination Methodologies on 2-(Pentyloxy)pyridine

The direct bromination of 2-(pentyloxy)pyridine would be a straightforward approach to the target molecule. Electrophilic aromatic substitution on the pyridine ring is a common method for introducing halogen atoms. The position of bromination on the pyridine ring is influenced by the directing effects of the existing substituents. The pentyloxy group at the 2-position is an electron-donating group and would be expected to direct incoming electrophiles to the 3 and 5 positions.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS). For example, the bromination of a 5-methoxy-substituted bacteriochlorin (B1244331) with NBS resulted in regioselective bromination at the 15-position. nih.gov In a different context, the bromination of 2-methoxypyridine (B126380) has been reported to yield 5-bromo-2-methoxypyridine (B44785). clockss.org This suggests that direct bromination of 2-(pentyloxy)pyridine is a viable route.

Recent advancements have also focused on the development of highly selective halogenation methods for pyridines, which can be valuable for controlling the position of bromination, especially in more complex molecules. nih.govchemrxiv.org Tandem site-selective bromination and Heck reactions have also been developed for the synthesis of polysubstituted pyridines. rsc.org

O-Alkylation of 5-Bromo-2-hydroxypyridine (B85227) Derivatives with Pentyl Moieties

An alternative and widely used strategy is the O-alkylation of a 5-bromo-2-hydroxypyridine precursor with a pentyl-containing electrophile. 5-Bromo-2-hydroxypyridine exists in equilibrium with its tautomer, 5-bromo-2-pyridone. ontosight.ainih.gov

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comvaia.com The reaction involves the deprotonation of an alcohol (or in this case, the hydroxypyridine tautomer) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.orgyoutube.com

For the synthesis of this compound, this would involve the reaction of 5-bromo-2-hydroxypyridine with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane) in the presence of a base. amazonaws.com

Reaction Scheme:

5-Bromo-2-hydroxypyridine + Pentyl-X + Base → this compound + Base·HX

(where X = Br, I, or another suitable leaving group)

Several variations of the Williamson ether synthesis can be employed to optimize the reaction conditions and yield.

Choice of Base: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃). clockss.orgmasterorganicchemistry.comgoogle.com The choice of base can influence the selectivity of O-alkylation versus N-alkylation of the pyridone tautomer. researchgate.net The use of silver carbonate in a nonpolar solvent like benzene (B151609) has been shown to favor O-alkylation of bromo-substituted 2-pyridones in high yields. clockss.org

Reaction Conditions: The reaction is typically carried out in an appropriate solvent, and the temperature can be adjusted to control the reaction rate. For instance, the reaction of bromo-2-pyridones with alkyl halides in the presence of silver carbonate in benzene is conducted at 40-50°C in the dark. clockss.org

A study by Shiao and Tarng demonstrated the high-yield synthesis of various bromo-2-alkoxypyridines via the O-alkylation of bromo-2-pyridones using silver carbonate and an alkyl halide. clockss.org This method was reported to be superior to other routes. clockss.org

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromo-2-pyridone | Methyl Iodide | Ag₂CO₃ | Benzene | 5-Bromo-2-methoxypyridine | 95 | clockss.org |

| 5-Bromo-2-pyridone | Benzyl Bromide | Ag₂CO₃ | Benzene | 5-Bromo-2-(benzyloxy)pyridine | 95 | clockss.org |

| 2-chloro-4-hydroxypyridine | 5-bromo-1-pentene | - | - | 2-Chloro-4-(pent-4-en-1-yloxy)pyridine | 67 | amazonaws.com |

Table 1: Examples of O-Alkylation Reactions of Substituted Pyridones

Mitsunobu Reaction Protocols for Ether Bond Formation

The Mitsunobu reaction is a powerful and versatile method for the formation of carbon-oxygen bonds, particularly for the synthesis of ethers from alcohols. organic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, through a redox-condensation mechanism. organic-chemistry.orgwikipedia.org The synthesis of this compound via this protocol involves the coupling of 5-bromo-2-hydroxypyridine with 1-pentanol (B3423595).

The core principle of the reaction is the in-situ activation of the alcohol's hydroxyl group, transforming it into a good leaving group. chemistrysteps.com This is achieved using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism proceeds through several key steps:

The triphenylphosphine, a strong nucleophile, attacks the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. wikipedia.org

This intermediate deprotonates the acidic hydroxyl group of 5-bromo-2-hydroxypyridine, creating an ion pair. wikipedia.org

The oxygen of 1-pentanol then attacks the activated phosphorus atom, leading to the formation of an alkoxyphosphonium salt. This salt contains an excellent leaving group.

Finally, the pyridinoxide anion acts as a nucleophile, attacking the carbon atom of the pentyl group in an Sₙ2 fashion. This step displaces the triphenylphosphine oxide and forms the desired ether bond.

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant when using an achiral primary alcohol like 1-pentanol. organic-chemistry.org The reaction is known for its mild conditions and broad substrate scope. However, for pyridinols, a known challenge is the competition between N-alkylation and O-alkylation, as the pyridone tautomer can also react. researchgate.net The reaction conditions, including solvent and the specific reagents used, can influence the selectivity towards the desired O-alkylation product. researchgate.net

Table 1: Representative Conditions for Mitsunobu Etherification

| Substrate 1 | Substrate 2 | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 5-fluoro-2-hydroxypyridine | N-Boc-4-piperidinol | PPh₃, DEAD (40% in Toluene) | Anhydrous THF | 0°C to RT | 1-Boc-4-(5-fluoropyridin-2-yloxy)piperidine | wordpress.com |

| Alcohol | Carboxylic Acid | PPh₃, DEAD | THF or Diethyl Ether | 0°C to RT | Ester | wikipedia.org |

| Alcohol | Phenol (B47542) | PPh₃, DIAD | Anhydrous THF | Reflux | Aryl Ether | mit.edu |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on the presence of a directing metalating group (DMG), which is a Lewis basic functional group capable of coordinating to an organolithium reagent. This coordination directs the deprotonation to an adjacent ortho position. baranlab.org

In the context of this compound, the 2-(pentyloxy) group serves as the primary DMG. Alkoxy groups are effective DMGs, guiding lithiation to the C-3 position of the pyridine ring. The general reactivity trend for pyridine metalation is that a DMG at C-2 directs to C-3, a C-4 DMG directs to C-3, and a C-3 DMG typically directs to C-4. imperial.ac.uk

The synthetic procedure involves treating the substrate with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net These hindered bases are crucial for pyridine substrates to prevent competitive nucleophilic addition to the electron-deficient ring. researchgate.net

Once the C-3 lithiated intermediate is formed, it can be quenched with a wide array of electrophiles to install a new functional group. Examples include:

Aldehydes and Ketones: To introduce hydroxymethyl or substituted hydroxymethyl groups.

Alkyl Halides: For C-alkylation.

Carbon Dioxide (CO₂): To form a carboxylic acid.

N,N-Dimethylformamide (DMF): To introduce a formyl group.

The presence of the bromine atom at the C-5 position can influence the reaction's outcome. While the alkoxy group is a stronger director, the halogen may have a secondary electronic effect. In some cases involving multiple halogens, a "halogen dance" (isomerization via a series of halogen-metal exchanges) can occur, although this is less likely when a potent DMG like an alkoxy group is present. researchgate.netarkat-usa.org Studies on related 2-bromo-4-methoxypyridine (B110594) show that lithiation with LTMP occurs selectively at the C-3 position, ortho to the methoxy (B1213986) group. arkat-usa.org

Table 2: Examples of Directed Ortho-Metalation on Substituted Alkoxypyridines

| Substrate | Base | Electrophile | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-bromo-4-methoxypyridine | LTMP | DMF | 2-bromo-3-formyl-4-methoxypyridine | 70% | arkat-usa.org |

| 4-methoxypyridine | BuLi-LiDMAE | 1,2-dibromotetrachloroethane | 2-bromo-4-methoxypyridine | - | arkat-usa.org |

| 2,5-dibromo-4-methoxypyridine | i-PrMgCl | 2-chloroquinoline-3-carbaldehyde | (2,5-dibromo-4-methoxypyridin-3-yl)(2-chloroquinolin-3-yl)methanol | 75% | arkat-usa.org |

| 3-chloropyridine | LDA | Various | 3-chloro-4-substituted-pyridine | 16-96% | researchgate.net |

Advanced Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry offers several advanced catalytic strategies that can be employed for the construction of the this compound scaffold. These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic method for forming aryl ethers, traditionally requiring harsh conditions. Modern protocols utilize copper catalysts with various ligands, allowing the reaction to proceed under much milder conditions. The synthesis of this compound can be achieved by coupling a dihalopyridine, such as 2,5-dibromopyridine (B19318), with 1-pentanol in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.com The reaction typically shows good selectivity for substitution at the more reactive C-2 position of the pyridine ring.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a versatile route to aryl ethers. This palladium-catalyzed cross-coupling reaction can couple aryl halides with alcohols. mit.edu For the synthesis of this compound, 2,5-dibromopyridine could be reacted with 1-pentanol. This reaction requires a palladium precatalyst and a specialized phosphine ligand (e.g., t-BuBrettPhos) to facilitate the key reductive elimination step that forms the C-O bond. mit.edu Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkoxylation.

Direct C-H Alkoxylation: An emerging strategy involves the direct functionalization of a C-H bond, which is highly atom-economical. While still a developing area for pyridines, transition-metal-catalyzed C-H activation could potentially enable the direct alkoxylation of 5-bromopyridine at the C-2 position. These reactions are often directed by the pyridine nitrogen atom and can utilize catalysts based on palladium, rhodium, or copper. rsc.org Achieving high regioselectivity at C-2 without competing functionalization at C-6 can be a significant challenge.

Table 3: Catalytic Systems for Aryl Ether Synthesis

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product Type | Ref |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd precatalyst / t-BuBrettPhos | Aryl Halide | Primary Alcohol | Alkyl Aryl Ether | mit.edu |

| Ullmann Condensation | Cu₂O / Base | Aryl Halide | N-aryl indole | N-aryl indole | mdpi.com |

| C-H Arylation | Cu(OAc)₂ / Base | Pyridine N-oxide | Arylboronic Ester | 2-Arylpyridine | rsc.org |

| Rearrangement/Arylation | Pd[P(t-Bu)₃]₂ / Ag₂CO₃ | 2-allyloxypyridine | Aryl Bromide | N-allyl-3-aryl-2-pyridone | acs.org |

Chemoenzymatic and Biocatalytic Pathways Towards this compound Analogs

While direct enzymatic synthesis of this compound is not established, chemoenzymatic and biocatalytic methods provide powerful tools for accessing structurally related analogs, particularly those with chiral centers. These approaches leverage the high selectivity and mild operating conditions of enzymes. researchgate.net

Biocatalytic Reduction of Ketones: Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. georgiasouthern.edu An analog of this compound could be synthesized by first preparing a ketone precursor, such as 5-bromo-2-(1-oxopentyl)pyridine. The enzymatic reduction of this ketone using an appropriate ADH could yield one of two enantiomeric chiral alcohols, (R)- or (S)-1-(5-bromopyridin-2-yl)pentan-1-ol, with high enantiomeric excess. acsgcipr.orgresearchgate.net The choice of enzyme (often from organisms like Lactobacillus or Rhodococcus) dictates the stereochemical outcome.

Biocatalytic Transamination for Chiral Amines: Transaminases (TAs or ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a carbonyl acceptor. worktribe.comacs.org This enables the asymmetric synthesis of chiral primary amines from prochiral ketones. researchgate.net A ketone precursor, similar to the one used for ADH reduction, could be converted into a chiral amine analog, (R)- or (S)-1-(5-bromopyridin-2-yl)pentan-1-amine, with high optical purity. This strategy is a cornerstone of green chemistry for producing valuable chiral building blocks for the pharmaceutical industry. researchgate.net

Enzymatic Dearomatization for Piperidine (B6355638) Analogs: More complex enzymatic cascades have been developed for the asymmetric dearomatization of pyridines to produce highly substituted chiral piperidines. acs.org These pathways often involve a combination of chemical activation of the pyridine ring followed by a cascade of enzymatic reactions, for example, using an amine oxidase and an ene-imine reductase. acs.org This approach could transform a pyridine precursor into a stereo-defined piperidine analog, introducing multiple chiral centers with precise control.

Table 4: Biocatalytic Transformations for Pyridine Analogs

| Enzyme Class | Transformation | Substrate Type | Product Type | Ref |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Asymmetric ketone reduction | Pyridyl ketone | Chiral pyridyl alcohol | researchgate.net |

| ω-Transaminase (TA) | Asymmetric reductive amination | Pyridyl ketone | Chiral pyridyl amine | worktribe.comresearchgate.net |

| Amine Oxidase / Ene-Imine Reductase | Asymmetric dearomatization | Activated pyridine | Chiral substituted piperidine | acs.org |

| Lipase | Kinetic resolution / Asymmetrization | 1,4-Dihydropyridine ester | Enantiopure 1,4-Dihydropyridine | researchgate.net |

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine Ring

Substituent Effects on Reactivity and Regioselectivity at the Bromine Position

The reactivity of this compound in SNAr reactions is significantly influenced by its substituent pattern. The pentyloxy group at the 2-position and the bromine at the 5-position create a specific electronic environment. The pentyloxy group, while having oxygen's electron-donating resonance effect, is primarily electron-withdrawing inductively due to the oxygen's electronegativity. This enhances the electrophilicity of the pyridine ring. The bromine atom at the 5-position further deactivates the ring towards electrophilic attack but serves as a good leaving group in nucleophilic substitution.

The regioselectivity of nucleophilic attack is directed by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Attack at the 2- and 6-positions is generally favored due to direct resonance stabilization involving the nitrogen atom. vaia.com In this compound, the bromine at the 5-position is meta to the nitrogen, which generally results in lower reactivity compared to halogens at the 2- or 4-positions. However, the combined electron-withdrawing effects of the nitrogen, the 2-pentyloxy group, and the 5-bromo substituent can still render the ring susceptible to SNAr reactions, particularly with strong nucleophiles.

Studies on related substituted pyridines have shown that the nature of the substituent significantly impacts reaction rates. For instance, the presence of strong electron-withdrawing groups, such as a nitro group, dramatically accelerates SNAr reactions. pressbooks.pubchemicalbook.com While the pentyloxy group is not as strongly activating as a nitro group, its influence is crucial for enabling substitutions that might otherwise be difficult. Research on analogous 2-alkoxypyridines demonstrates that substitution at other positions can be finely tuned based on the electronic properties of the substituents. rsc.org

Computational Modeling of SNAr Transition States and Reaction Energetics

Computational chemistry provides powerful tools for understanding the intricacies of SNAr reaction mechanisms. nih.gov Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of the reaction of this compound with various nucleophiles. mdpi.com These models help in visualizing the geometry of the transition state and calculating the activation energies, thereby predicting the feasibility and kinetics of the reaction.

Furthermore, computational studies can compare the energetics of different potential pathways. For instance, while a classic two-step SNAr mechanism is common, some nucleophilic aromatic substitutions can proceed through a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur in a single step. researchgate.netnih.gov Computational modeling can determine which pathway is energetically more favorable for this compound under specific reaction conditions. The calculated energy profile, including the energies of reactants, transition states, intermediates, and products, provides a detailed mechanistic picture. acs.org

Interactive Table: Calculated Energetic Parameters for a Hypothetical SNAr Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 22.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.1 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

Note: These values are hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations.

Exploration of Organometallic Reaction Mechanisms Utilizing the C-Br Bond

The carbon-bromine bond in this compound is a key functional group for organometallic cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. msu.edu Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings are central to modern synthetic chemistry. acs.org

Oxidative Addition and Reductive Elimination Pathways in Cross-Coupling Cycles

Palladium-catalyzed cross-coupling reactions are the most common for aryl bromides. mdpi.com The catalytic cycle for a Suzuki-Miyaura coupling, for example, typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. libretexts.orgrsc.org In this step, the palladium inserts into the C-Br bond of this compound, forming a square planar palladium(II) intermediate. uomustansiriyah.edu.iq This is often the rate-determining step of the catalytic cycle. The coordination number and oxidation state of the palladium both increase by two. libretexts.org

Following oxidative addition, the next key step is transmetalation , where the organic group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium(II) complex, displacing the bromide. rsc.org This is followed by reductive elimination , where the two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uomustansiriyah.edu.iq Reductive elimination requires the two coupling partners to be in a cis orientation on the palladium center. uomustansiriyah.edu.iq

The electronic properties of the pyridine ring and its substituents can influence the rates of both oxidative addition and reductive elimination. The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step.

Interactive Table: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. | 0 to +2 |

| Transmetalation | The organic group from the coupling partner replaces the bromide on the Pd complex. | No change |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating Pd(0). | +2 to 0 |

Transmetalation Kinetics and Thermodynamic Studies

Kinetic studies can be performed to understand the rate of this transfer. These studies might involve varying the nature of the base, the solvent, and the specific organoboron reagent to optimize the reaction conditions. The rate of transmetalation is influenced by the Lewis acidity of the boron species and the nature of the ligands on the palladium center. rsc.org

Thermodynamic studies can provide insight into the equilibrium of the transmetalation step. A favorable thermodynamic driving force is necessary for the efficient transfer of the organic group to the palladium. The stability of the resulting palladium complex and the byproducts of the transmetalation step are important considerations. For this compound, the specific electronic and steric environment around the palladium center in the oxidative addition product will influence the thermodynamics of the subsequent transmetalation.

Radical Pathways in the Chemistry of this compound

While ionic pathways like SNAr and organometallic cycles are common, radical reactions offer alternative routes for the transformation of this compound. The C-Br bond can be cleaved homolytically to generate a pyridyl radical, which can then participate in various bond-forming reactions.

Photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. nih.gov In a typical process, a photocatalyst, upon excitation with light, can reduce the C-Br bond of this compound via a single-electron transfer (SET) mechanism. rsc.org This generates a pyridyl radical and a bromide anion.

The resulting pyridyl radical is a highly reactive intermediate. nih.gov It can undergo a variety of reactions, such as addition to alkenes or alkynes in a radical hydroarylation process. nih.govlibretexts.org The regioselectivity of these additions is often governed by the stability of the resulting radical intermediate. The radical can also be trapped by other radical species or participate in chain reactions. nih.gov

Mechanistic investigations into these radical pathways often involve techniques like laser flash photolysis to directly observe the transient radical intermediates and determine their lifetimes and reaction rates. The use of radical scavengers can also provide evidence for a radical mechanism. rsc.org The electronic nature of the pyridyl radical derived from this compound, influenced by the pentyloxy group and the ring nitrogen, will dictate its reactivity profile, for instance, whether it behaves as a nucleophilic or electrophilic radical. nih.gov

Carbon-Carbon Bond Forming Reactions via Metal-Catalyzed Cross-Coupling

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. organic-chemistry.org For this compound, these reactions provide efficient pathways to introduce aryl, alkynyl, and alkenyl groups at the 5-position of the pyridine ring.

Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heterobiaryl structures. organic-chemistry.orgmdpi.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. mdpi.comrsc.org In the case of this compound, it can be coupled with various arylboronic acids or their esters to generate 5-aryl-2-(pentyloxy)pyridine derivatives. These reactions are valued for their mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 5-aryl-2-(pentyloxy)pyridine.

Key to the success of this transformation is the choice of catalyst, base, and solvent system. Palladium catalysts, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor and a phosphine ligand, are commonly employed. mdpi.com A base, such as potassium carbonate or potassium phosphate, is required to facilitate the transmetalation step. mdpi.comnih.gov The reaction is typically carried out in a solvent mixture, such as dioxane/water or 1-propanol. mdpi.comresearchgate.net

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(OH)₂ | K₃PO₄ | Not Specified | 65 | Good | nih.gov |

| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Propanol | Reflux | Not Specified | researchgate.net |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Analogues.

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction is instrumental for the alkynylation of this compound, leading to the synthesis of 5-alkynyl-2-(pentyloxy)pyridines. These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. wikipedia.orgscirp.org

The general reaction involves treating this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and an amine base like triethylamine. organic-chemistry.orgscirp.org

Reaction of this compound with a terminal alkyne catalyzed by palladium and copper to form a 5-alkynyl-2-(pentyloxy)pyridine.

The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature. wikipedia.org However, in some cases, heating may be required to achieve good yields. scirp.org Copper-free variations of the Sonogashira reaction have also been developed. researchgate.net

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | Not Specified | Room Temp | Good | libretexts.org |

| Ethynyltrimethylsilane | K₂PdCl₄ | None | n-Bu₃N | H₂O | Not Specified | Not Specified | nih.gov |

| (Thiophen-2-yl)acetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 78 | scirp.org |

Table 2: Illustrative Sonogashira Coupling Reactions with Bromo-Pyridine Analogues.

Heck Reaction for Alkenylation and Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a key method for the alkenylation of this compound, allowing for the introduction of a vinyl group at the 5-position. The resulting vinylpyridines are versatile building blocks in organic synthesis. d-nb.info

The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. One of the significant advantages of the Heck reaction is its excellent trans selectivity. organic-chemistry.org

Heck reaction of this compound with an alkene to produce a 5-alkenyl-2-(pentyloxy)pyridine.

While the Heck reaction is a powerful tool, coupling with pyridine substrates can sometimes be challenging due to potential coordination of the nitrogen atom to the metal catalyst. d-nb.info Nevertheless, with appropriate catalyst systems and reaction conditions, the alkenylation can be achieved successfully.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Selectivity | Reference |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Not Specified | researchgate.net |

| Butyl acrylate | Pd nanoparticles on Al(OH)₃ | TBAB | DMF | Not Specified | Not Specified | researchgate.net |

| 1-Octene | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene (B28343) | 110 | Not Specified | organic-chemistry.org |

Table 3: Representative Heck Reaction Conditions for Alkenylation of Aryl Halides.

Negishi and Stille Coupling Applications for Sp2-Sp2 and Sp2-Sp3 Linkages

Negishi Coupling: The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable as it allows for the formation of sp², sp², and sp³ carbon-carbon bonds. wikipedia.org For this compound, this translates to the ability to introduce a wide variety of alkyl and aryl groups. A key advantage of the Negishi coupling is the high functional group tolerance of the organozinc reagents. nih.gov

Negishi coupling of this compound with an organozinc reagent to form a 5-substituted-2-(pentyloxy)pyridine.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound (stannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its versatility and the stability of the organostannane reagents. wikipedia.org this compound can be effectively coupled with various organostannanes to create new carbon-carbon bonds. A significant drawback of the Stille reaction is the toxicity of the tin compounds. organic-chemistry.org

Stille coupling of this compound with an organostannane to yield a 5-substituted-2-(pentyloxy)pyridine.

| Coupling Partner | Catalyst | Conditions | Product Type | Reference |

| Arylzinc Chloride (Negishi) | Pd(P(t-Bu)₃)₂ | THF, Room Temp | Biaryl | organic-chemistry.org |

| Alkylzinc Bromide (Negishi) | PEPPSI-IPr | THF, Room Temp | Alkyl-Aryl | nih.gov |

| Vinyltributylstannane (Stille) | Pd(PPh₃)₄ | Toluene, 100 °C | Vinyl-Aryl | organic-chemistry.org |

| Aryltributylstannane (Stille) | Pd(OAc)₂/Dabco | Not Specified | Biaryl | organic-chemistry.org |

Table 4: General Conditions for Negishi and Stille Coupling Reactions.

Carbon-Heteroatom Bond Forming Reactions

Beyond carbon-carbon bond formation, this compound is also a suitable substrate for the construction of carbon-heteroatom bonds, most notably carbon-nitrogen bonds.

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgalfa-chemistry.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency in forming aryl amines. wikipedia.org For this compound, this reaction enables the introduction of primary or secondary amine functionalities at the 5-position.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired aminopyridine and regenerate the catalyst. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction. organic-chemistry.org

Buchwald-Hartwig amination of this compound with an amine to form a 5-amino-2-(pentyloxy)pyridine derivative.

A variety of amines, including primary and secondary alkyl- and arylamines, can be used as coupling partners. researchgate.net The reaction typically requires a strong base, such as sodium tert-butoxide, and is carried out in an inert solvent like toluene or dioxane. researchgate.netlibretexts.org

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 80 | Good | researchgate.net |

| Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |

| Benzylamine | [(THP-Dipp)Pd(cinn)Cl] | K₂CO₃ | Dioxane | 100 | High | mdpi.com |

| Ammonia Equivalents | Pd(dba)₂ / BINAP | LiHMDS | Toluene | Room Temp | Good | organic-chemistry.org |

Table 5: Conditions for Buchwald-Hartwig Amination of Bromo-Pyridine Analogues.

Ullmann-Type Coupling for C-O and C-S Bond Formation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. mdpi.comnih.govorganic-chemistry.org In the context of this compound, the bromine atom at the 5-position is susceptible to displacement by oxygen and sulfur nucleophiles.

C-O Bond Formation:

The Ullmann ether synthesis can be employed to replace the bromine atom with an alkoxy or aryloxy group. This typically involves reacting this compound with an alcohol or a phenol in the presence of a copper catalyst and a base. organic-chemistry.org Modern modifications of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions. nih.gov For instance, the coupling of aryl halides with alcohols has been achieved using copper(I) or copper(II) catalysts in deep eutectic solvents, avoiding the need for additional ligands. nih.gov

Table 1: Examples of Ullmann-Type C-O Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 5-Phenoxy-2-(pentyloxy)pyridine |

| This compound | Methanol | CuCl₂ | None | K₂CO₃ | Choline Chloride/Glycerol | 5-Methoxy-2-(pentyloxy)pyridine |

C-S Bond Formation:

Similarly, C-S bonds can be formed by reacting this compound with thiols or their corresponding thiolates. Copper-catalyzed cross-coupling of aryl halides with thiols provides a direct route to aryl thioethers. sioc-journal.cn Microwave-assisted protocols have been developed to accelerate these reactions. researchgate.net

Table 2: Examples of Ullmann-Type C-S Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Thiophenol | CuI | trans-Cyclohexane-1,2-diol | K₂CO₃ | 2-Propanol | 5-(Phenylthio)-2-(pentyloxy)pyridine |

| This compound | Sodium thiomethoxide | CuBr | None | None | DMF | 5-(Methylthio)-2-(pentyloxy)pyridine |

Fluorination and Other Halogen Exchange Reactions

The bromine atom of this compound can be replaced by other halogens, most notably fluorine, through halogen exchange (HALEX) reactions. Fluorinated pyridines are of significant interest in medicinal chemistry. ossila.com

The substitution of bromine with fluorine can be accomplished using a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF). sigmaaldrich.com The efficiency of this reaction can be enhanced by using anhydrous conditions and phase-transfer catalysts. Electrophilic fluorinating agents, such as N-fluoropyridinium salts, have also been developed for the fluorination of various organic compounds. beilstein-journals.orgtcichemicals.com

For other halogen exchanges, such as converting the bromo-substituent to a chloro- or iodo-substituent, different reagents and conditions would be required, often involving transition metal catalysis.

Halogen-Metal Exchange Reactions for Organometallic Reagent Generation

The carbon-bromine bond in this compound is a prime site for halogen-metal exchange, leading to the formation of valuable organometallic intermediates.

Reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) can generate the corresponding pyridyl Grignard reagent, (2-(pentyloxy)pyridin-5-yl)magnesium bromide. wisc.edumasterorganicchemistry.com The formation of Grignard reagents is a well-established method for creating carbon-carbon bonds. hzdr.de These reagents are highly reactive nucleophiles and can participate in a wide range of reactions, including additions to carbonyl compounds and couplings with other electrophiles. wisc.edulibretexts.org Recent studies have also explored light-promoted coupling reactions of bromopyridines with Grignard reagents. organic-chemistry.org

Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures results in halogen-metal exchange to form the corresponding pyridyl organolithium species, (2-(pentyloxy)pyridin-5-yl)lithium. masterorganicchemistry.comlibretexts.org These organolithium reagents are even more reactive than their Grignard counterparts and are powerful nucleophiles and bases. libretexts.org They can be used in a variety of synthetic transformations, including reactions with electrophiles to introduce new functional groups onto the pyridine ring. researchgate.net

Direct C-H Functionalization Strategies on the Pyridine Nucleus of this compound

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials. rsc.orgrsc.org For this compound, the pyridine ring possesses C-H bonds that can potentially be activated and functionalized. Pyridine is an electron-deficient heterocycle, which influences the reactivity of its C-H bonds. rsc.org

Transition-metal catalysis is often employed to achieve regioselective C-H functionalization. beilstein-journals.orgnih.gov Depending on the directing group and reaction conditions, functionalization can be directed to specific positions on the pyridine ring. While the existing substituents (bromo and pentyloxy) can influence the regioselectivity, specific directing groups can be introduced to achieve desired outcomes. snnu.edu.cn For instance, C-H alkylation and arylation of pyridines have been achieved using various catalytic systems. beilstein-journals.orgnih.gov

Selective Cleavage and Modification of the Pentyloxy Substituent

The pentyloxy group in this compound can also be a target for chemical modification.

Cleavage:

Selective cleavage of the ether linkage can be achieved under specific conditions. For example, treatment with strong acids like HBr or HI can cleave the ether to yield the corresponding 5-bromo-2-pyridone. Lewis acids such as boron tribromide (BBr₃) are also effective reagents for cleaving aryl ethers. A modified procedure for the selective cleavage of pentyloxy groups has been reported for related triphenylene (B110318) systems. researchgate.net

Modification:

The pentyl chain of the pentyloxy group could potentially be modified through radical halogenation, though this might be complicated by the reactivity of the pyridine ring. More controlled modifications would likely involve cleavage of the ether and subsequent re-alkylation of the resulting pyridone with a different alkyl halide to introduce a modified substituent.

Applications of 5 Bromo 2 Pentyloxy Pyridine As a Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Pyridine-Based Ligands for Organometallic Catalysis

5-Bromo-2-(pentyloxy)pyridine serves as a key precursor in the synthesis of pyridine-based ligands, which are crucial components in organometallic catalysis. The bromine atom at the 5-position of the pyridine (B92270) ring is particularly amenable to cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgharvard.edu This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with a variety of organoboron compounds in the presence of a palladium catalyst. nih.govnih.gov

The general scheme for a Suzuki coupling reaction involving this compound is as follows:

Scheme 1: General Suzuki coupling reaction of this compound.

The pentyloxy group at the 2-position of the pyridine ring is an electron-donating group, which can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex. nih.gov By carefully selecting the organoboron reagent, a diverse library of pyridine-based ligands with tailored steric and electronic properties can be synthesized. These ligands can then be used to form stable and efficient complexes with various transition metals, such as palladium, for applications in a wide range of catalytic reactions, including other cross-coupling reactions, hydrogenations, and carbonylation reactions. nih.govacs.org

Table 1: Examples of Pyridine-Based Ligands Synthesized from Bromo-pyridines via Suzuki Coupling

| Bromo-pyridine Precursor | Coupling Partner | Resulting Ligand Type | Potential Catalytic Application |

| This compound | Phenylboronic acid | 5-Phenyl-2-(pentyloxy)pyridine | C-C bond formation |

| This compound | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-2-(pentyloxy)pyridine | C-H activation |

| This compound | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-2-(pentyloxy)pyridine | Asymmetric synthesis |

Intermediate for the Construction of Fused and Bridged Heterocyclic Systems

The reactivity of this compound also makes it a valuable intermediate for the construction of more complex fused and bridged heterocyclic systems. rti.org These structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for biological activity. researchgate.net

One common strategy for constructing fused heterocyclic systems is through intramolecular cyclization reactions. rti.orgrsc.org By first introducing a suitable functional group at the 5-position via a cross-coupling reaction, a subsequent intramolecular reaction can be triggered to form a new ring fused to the pyridine core. For example, the introduction of a group with a nucleophilic site can lead to cyclization onto the pyridine nitrogen or another electrophilic site.

Furthermore, the bromine atom can participate in reactions that lead to the formation of bridged systems. For instance, a double Suzuki coupling with a di-boronic acid could potentially link two pyridine units, which could then be further elaborated into a bridged structure. The pentyloxy group can also play a role in directing these reactions or modifying the properties of the final heterocyclic system.

Table 2: Potential Fused and Bridged Heterocyclic Systems from this compound

| Reaction Type | Reactant(s) | Resulting Heterocyclic System |

| Intramolecular Cyclization | 5-(2-aminophenyl)-2-(pentyloxy)pyridine | Fused diazepine (B8756704) ring system |

| Annulation Reaction | 5-alkynyl-2-(pentyloxy)pyridine and a suitable diene | Fused aromatic ring system |

| Double Cross-Coupling | 1,4-benzenediboronic acid | Bridged bi-pyridine system |

Role in the Assembly of Molecular Frameworks with Tunable Electronic and Structural Properties

In the field of materials science, this compound is a useful building block for the assembly of molecular frameworks with tunable electronic and structural properties. These frameworks, which include metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have applications in areas such as gas storage, catalysis, and organic electronics.

The pyridine nitrogen atom provides a coordination site for metal ions in the construction of MOFs, while the bromo- and pentyloxy- groups allow for further functionalization to tune the properties of the framework. The electron-donating nature of the pentyloxy group can influence the electron density of the pyridine ring, which in turn affects the electronic properties of the resulting framework. This is particularly important for applications in organic electronics, where the ability to fine-tune the band gap and charge transport properties is crucial.

For example, this compound can be used to synthesize ligands for the construction of light-emitting polymers and other materials for organic light-emitting diodes (OLEDs). By incorporating this building block into conjugated polymers such as poly(p-phenylenevinylene) (PPV), the electronic and photophysical properties of the resulting material can be tailored for specific applications. researchgate.netdavidlu.netnih.govwikipedia.org

Application in the Synthesis of Advanced Polymer Precursors and Monomers

This compound can be utilized as a monomer or a precursor for the synthesis of advanced polymers. nih.govresearchgate.netdntb.gov.uasigmaaldrich.comnih.gov The bromine atom allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers. The pentyloxy group can enhance the solubility and processability of the resulting polymers, which is a significant advantage in the fabrication of polymer-based devices.

For instance, this compound can be converted into a boronic acid or ester derivative, which can then undergo Suzuki polymerization with a suitable di-bromo monomer to yield a pyridine-containing polymer. The properties of these polymers can be further tuned by the choice of the co-monomer.

Table 3: Potential Polymers Derived from this compound

| Polymerization Method | Monomer(s) | Polymer Type | Potential Application |

| Suzuki Polymerization | 5-Boronic acid-2-(pentyloxy)pyridine and 1,4-dibromobenzene | Poly(arylene) | Organic electronics |

| Stille Polymerization | 5-Stannyl-2-(pentyloxy)pyridine and a di-bromo-thiophene | Poly(thiophene-pyridine) | Organic photovoltaics |

| Heck Polymerization | 5-Vinyl-2-(pentyloxy)pyridine | Poly(vinylene-pyridine) | Light-emitting diodes |

Building Block for the Creation of Mechanistically Probed Molecular Probes and Tools in Chemical Biology

In the field of chemical biology, this compound serves as a valuable building block for the creation of molecular probes and tools to study biological processes. researchgate.netwikipedia.orgescholarship.orgnih.govacs.org The pyridine scaffold is a common motif in many biologically active molecules, and the functional handles on this compound allow for the attachment of reporter groups such as fluorophores or affinity tags. mdpi.comacs.orgresearchgate.netnih.govmdpi.com

The bromine atom can be used as a site for the introduction of a fluorescent dye via a cross-coupling reaction. The resulting fluorescent probe can be used to visualize and track biological molecules or processes in living cells. The pentyloxy group can be modified to include a reactive group for covalent attachment to a target protein or other biomolecule, allowing for activity-based protein profiling.

Furthermore, the ability to systematically modify the structure of probes derived from this compound allows for the investigation of structure-activity relationships and the elucidation of the mechanism of action of bioactive compounds. nih.gov

Table 4: Potential Molecular Probes Derived from this compound

| Probe Type | Functionalization Strategy | Target Application |

| Fluorescent Probe | Suzuki coupling with a fluorescent boronic acid | Bioimaging of cellular structures |

| Affinity-Based Probe | Attachment of a biotin (B1667282) tag at the pentyloxy terminus | Protein target identification |

| Photoaffinity Label | Incorporation of a photoreactive group | Covalent labeling of binding partners |

Computational and Theoretical Studies on 5 Bromo 2 Pentyloxy Pyridine

Ab Initio and Density Functional Theory (DFT) Calculations of Reaction Energetics and Pathways

Without peer-reviewed computational data, it is not possible to provide a scientifically rigorous and informative article on the computational and theoretical aspects of 5-Bromo-2-(pentyloxy)pyridine.

Non-Covalent Interactions Involving this compound (e.g., π-stacking, hydrogen bonding, halogen bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, several key non-covalent interactions can be computationally and theoretically studied, including π-stacking, halogen bonding, and hydrogen bonding. While specific computational studies on this compound are not extensively available, the behavior of this molecule can be inferred from theoretical investigations of structurally similar compounds.

π-Stacking Interactions:

The pyridine (B92270) ring in this compound allows it to participate in π-stacking interactions, which are significant in the organization of aromatic molecules in both solid-state and biological systems. Computational studies on substituted pyridine and pyridinium (B92312) systems reveal that the nature and strength of these interactions are highly dependent on the substituents.

The pentyloxy group at the 2-position is an electron-donating group, which increases the electron density of the pyridine ring. Theoretical studies on substituted pyridinium ions have shown that electron-donating substituents generally increase the strength of π-stacking interactions. nih.gov Conversely, the electron-withdrawing bromine atom at the 5-position modulates the electrostatic potential of the aromatic ring.

Dispersion-corrected density functional theory (DFT) calculations are a common method to investigate π-stacking. For instance, studies on the benzene-pyridine dimer have quantified the interaction energy and preferred geometries. nih.gov These studies indicate that parallel-displaced and T-shaped geometries are the most stable configurations for π-stacking involving pyridine. nih.gov In the case of this compound, similar geometries would be expected in its self-assembly or interactions with other aromatic systems. The interplay between the electron-donating pentyloxy group and the electron-withdrawing bromine atom would create a nuanced electrostatic surface potential, influencing the specific geometry and strength of the π-stacking.

| Interacting System | Computational Method | Interaction Energy (kcal/mol) | Reference |

| Benzene-Pyridine | Dispersion-Corrected DFT | -3.92 to -3.97 | nih.gov |

| Substituted Pyridinium Dimer | M06-2X/6-311++G(d,p) | Varies with solvent and substituent | nih.gov |

Halogen Bonding:

The bromine atom at the 5-position of the pyridine ring enables this compound to act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Theoretical and computational studies have become essential in characterizing the nature and strength of these bonds. researchgate.net

In compounds like this compound, the C-Br bond leads to an anisotropic distribution of electron density around the bromine atom, creating a positive σ-hole along the extension of the C-Br bond. This positive region can interact favorably with electron-rich atoms such as oxygen, nitrogen, or sulfur.

Computational studies on halopyridines complexed with Lewis bases have provided insights into the strength of these interactions. nih.gov For instance, the interaction energies of halogen bonds can be calculated using high-level quantum mechanical methods. Studies on related molecules, such as 5-bromocytosine, have used DFT to analyze C-Br···O halogen bonds, revealing them to be weak to moderate in strength. nih.govnih.gov The strength of the halogen bond is influenced by the nature of the halogen bond acceptor.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

| 5-Bromocytosine | Carbonyl Oxygen | C-Br···O | 2.4 - 3.6 | nih.gov |

| 5-Bromocytosine | Water Oxygen | C-Br···O | 2.1 - 2.9 | nih.gov |

| 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole | Bromine | Br···Br | 2.2 - 2.5 | mdpi.com |

Hydrogen Bonding:

This compound can participate in hydrogen bonding in several ways. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a well-documented interaction for pyridine and its derivatives. Additionally, the oxygen atom of the pentyloxy group can also accept hydrogen bonds.

While the molecule itself does not possess strong hydrogen bond donors, the C-H bonds on the pentyloxy chain and the pyridine ring can act as weak hydrogen bond donors, particularly when interacting with strong acceptors. Computational studies are instrumental in characterizing both strong and weak hydrogen bonds. For example, quantum chemical computations on water clusters interacting with organic molecules have been used to determine binding energies, which typically range from -0.19 to -10.76 kcal/mol depending on the specific geometry and nature of the interacting species. chemrxiv.org The interaction of this compound with protic solvents like water or alcohols would involve hydrogen bonds to both the pyridine nitrogen and the ether oxygen.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Energy (kcal/mol) | Reference |

| Water Cluster | Organic Molecules (e.g., acetone, ethers) | -0.19 to -10.76 | chemrxiv.org |

| Hypoxanthine | Cytosine | rsc.org |

Advanced Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring in 5 Bromo 2 Pentyloxy Pyridine Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 5-Bromo-2-(pentyloxy)pyridine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an experimentally determined elemental composition. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) serves as a clear diagnostic marker in the mass spectrum, further corroborating the structure.

Beyond structural confirmation, HRMS is pivotal for impurity profiling, a critical aspect of pharmaceutical development and chemical synthesis. daneshyari.com This technique can detect and identify minute quantities of process-related impurities, degradation products, or contaminants. For this compound, potential impurities could include unreacted starting materials like 5-bromo-2-hydroxypyridine (B85227), byproducts from incomplete alkylation, or species with positional isomers. The high resolving power of HRMS allows for the separation of ions with very similar nominal masses, enabling the identification of impurities that would be indistinguishable with standard mass spectrometry.

Table 1: Exemplary HRMS Data for Structural Confirmation and Impurity Profiling

| Compound/Fragment | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Deviation (ppm) | Identification |

|---|---|---|---|---|---|

| This compound [M+H]⁺ | C₁₀H₁₅⁷⁹BrNO⁺ | 244.0337 | 244.0335 | -0.82 | Target Compound |

| This compound [M+H]⁺ | C₁₀H₁₅⁸¹BrNO⁺ | 246.0316 | 246.0314 | -0.81 | Target Compound (Isotope) |

| Impurity A [M+H]⁺ | C₅H₅BrNO⁺ | 173.9554 | 173.9558 | +2.30 | Starting Material (5-bromo-2-hydroxypyridine) |

| Impurity B [M+H]⁺ | C₁₀H₁₄Br₂NO⁺ | 321.9442 | 321.9439 | -0.93 | Dibrominated Byproduct |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of this compound, enabling unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and confirming the specific arrangement of atoms (regiochemistry).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is employed to build a complete picture of the molecule's connectivity and spatial arrangement. slideshare.netyoutube.comcreative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the pentyloxy chain (e.g., between the O-CH₂- protons and the -CH₂-CH₂- protons) and between neighboring protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu HSQC is essential for assigning the carbon signals of the pentyloxy chain and the protonated carbons of the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small molecule like this compound, NOESY can help confirm the regiochemistry by showing spatial proximity between the pentyloxy chain protons and the proton at the C3 position of the pyridine ring.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Key Information Provided | Example Correlation |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons | H3 ↔ H4 on pyridine ring |

| HSQC | ¹H - ¹³C (1-bond) | Assigns carbons directly bonded to protons | O-CH₂ protons ↔ O-CH₂ carbon |

| HMBC | ¹H - ¹³C (2-4 bonds) | Confirms connectivity across heteroatoms and quaternary carbons | O-CH₂ protons ↔ C2 of pyridine ring |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity | O-CH₂ protons ↔ H3 on pyridine ring |

Solid-State NMR for Complex Aggregates or Intermediates

While solution-state NMR is used for dissolved samples, solid-state NMR (ssNMR), often using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), is a powerful method for studying the structure and dynamics of materials in the solid state. rsc.org For this compound, ssNMR could be used to characterize its crystalline form, study polymorphism, or analyze insoluble reaction intermediates or aggregates that may form during synthesis. It provides information on molecular conformation and packing in the crystal lattice, which can differ from the structure in solution. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound and Its Derivatives

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides definitive proof of the molecular structure, including accurate bond lengths, bond angles, and torsional angles. For derivatives of this compound, XRD analysis confirms the regiochemistry of substitution and reveals the conformation of the flexible pentyloxy chain in the solid state. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. nih.gov This information is critical in materials science and pharmaceutical development, where solid-state properties significantly influence a compound's behavior.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.1 Å, β = 95.5° |

| C-Br Bond Length | 1.90 Å |

| C-O-C Bond Angle | 118.5° |

| Pyridine Ring Planarity | Max deviation 0.005 Å |

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring (e.g., IR, Raman, UV-Vis Spectroscopy)

In situ (in the reaction mixture) spectroscopic techniques are vital for monitoring the progress of a reaction in real-time without the need for sampling. nih.govaiche.org This provides valuable kinetic data and insight into reaction mechanisms.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for tracking changes in functional groups. mdpi.comaps.org For the synthesis of this compound from 5-bromo-2-hydroxypyridine and an alkyl halide, one could monitor the disappearance of the broad O-H stretching band of the starting material and the simultaneous appearance of the C-O-C ether stretching bands of the product. aps.org Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media. nih.govoxinst.com

UV-Vis Spectroscopy: This technique monitors changes in the electronic structure of the molecules. The pyridine ring is a chromophore, and changes in its substitution pattern during a reaction will lead to shifts in its UV-Vis absorption spectrum. mdpi.com By tracking the absorbance at a specific wavelength corresponding to the product or reactant, the reaction progress can be quantified over time. oxinst.com

Advanced Chromatographic Separation and Quantification Techniques (e.g., GC-MS, LC-MS, SFC) for Purity and Yield Assessment

Chromatographic techniques are fundamental for separating the final product from any unreacted starting materials, reagents, and byproducts, thereby allowing for accurate assessment of purity and calculation of reaction yield.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS separates components in the gas phase before detecting them with a mass spectrometer. It is effective for purity assessment of this compound and for identifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and widely used technique in pharmaceutical analysis. researchgate.net It separates compounds in the liquid phase, making it suitable for a broader range of compounds, including those that are not volatile or are thermally sensitive. Reversed-phase HPLC coupled with a mass spectrometer is the standard for impurity profiling and quantifying the purity of the target compound against reference standards. daneshyari.comumb.edu

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often CO₂) as the mobile phase. It offers advantages of faster analysis times and reduced organic solvent consumption compared to LC. It is an effective technique for the separation and purification of complex mixtures and chiral compounds.

Table 4: Representative LC-MS Data for Purity Assessment

| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Area % | Identification |

|---|---|---|---|---|

| 1 | 3.5 | 174.0 | 0.15% | 5-bromo-2-hydroxypyridine |

| 2 | 8.2 | 244.0 / 246.0 | 99.75% | This compound |

| 3 | 9.5 | 322.0 / 324.0 | 0.10% | Unknown Impurity |

Future Directions and Emerging Paradigms in 5 Bromo 2 Pentyloxy Pyridine Chemistry

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structure of 5-Bromo-2-(pentyloxy)pyridine is well-suited for integration into automated synthesis and high-throughput experimentation (HTE) platforms. nih.govnih.gov These systems, which utilize robotics and advanced software to perform numerous reactions in parallel, can dramatically accelerate the discovery of new derivatives and the optimization of reaction conditions. sciencedaily.comyoutube.comyoutube.com The presence of the bromo substituent provides a key reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi), which are mainstays of pharmaceutical discovery and are frequently optimized using HTE workflows. acs.orgacs.org

Automated platforms can rapidly screen libraries of coupling partners, catalysts, ligands, and solvents to identify optimal conditions for functionalizing the C5 position of the pyridine (B92270) ring. acs.org This approach minimizes material consumption and allows for the rapid generation of a large, diverse set of analogues for structure-activity relationship (SAR) studies. youtube.comacs.org For instance, an HTE campaign could efficiently map the effects of various boronic acids in a Suzuki coupling, providing extensive data on the steric and electronic tolerance of the reaction. nih.gov The ultimate goal is the creation of "self-driving labs" where AI algorithms control robotic systems to explore chemical space, discover new reactions, and synthesize molecules with desired properties. youtube.comacs.org

Table 1: Illustrative High-Throughput Experimentation (HTE) Array for Suzuki Coupling of this compound

| Parameter | Conditions Screened | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Evaluate the efficacy of different palladium sources. |

| Ligand | SPhos, XPhos, RuPhos | Screen bulky phosphine (B1218219) ligands known to enhance coupling efficiency. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Assess the impact of base strength on reaction yield. |

| Solvent | Dioxane/H₂O, Toluene (B28343), DME | Optimize solvent system for solubility and reactivity. |

Exploration of Sustainable and Green Chemical Syntheses Utilizing this compound

Future synthetic efforts will increasingly focus on sustainable and green chemistry principles. acsgcipr.org This involves developing methods that reduce waste, minimize energy consumption, and utilize less hazardous materials. For a molecule like this compound, this could manifest in several ways. Green synthesis of the parent scaffold could employ multicomponent reactions under solvent-free or microwave-assisted conditions, which offer benefits such as reduced reaction times and higher yields. mdpi.commdpi.comresearchgate.net

Furthermore, the functionalization of the pyridine ring can be achieved through emerging sustainable technologies like photocatalysis and electrochemistry. nih.gov

Photocatalysis: Visible-light photoredox catalysis offers a powerful method for forming C-C and C-heteroatom bonds under mild conditions. nih.gov A potential application could involve the photocatalytic coupling of this compound with various radical precursors. For example, a reductive quenching cycle using a photocatalyst like [Ru(bpy)₃]²⁺ could be employed to generate aryl radicals from diazonium salts or other partners for coupling at the bromine site. chemrxiv.org

Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction, using electricity as a "green" oxidant or reductant. researchgate.net The pyridine ring can be electrochemically reduced to form radical anions, which can then be trapped by electrophiles like CO₂ in carboxylation reactions. nih.govresearchgate.netacs.org This approach could enable direct C-H functionalization at positions other than the bromine-substituted carbon, offering novel pathways to derivatives.

Design of Next-Generation Catalysts and Reagents Incorporating this compound Motifs